Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate
CAS No.: 618070-59-0
Cat. No.: VC16165151
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618070-59-0 |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O4/c1-4-22-16(20)14-9-11(2)18(17-14)10-15(19)12-5-7-13(21-3)8-6-12/h5-9H,4,10H2,1-3H3 |
| Standard InChI Key | HSOQLDARIPTFDR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate, reflects its structural components:
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A pyrazole ring (1H-pyrazole) substituted at positions 1, 3, and 5.
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Position 1: A 2-(4-methoxyphenyl)-2-oxoethyl group.
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Position 3: An ethyl carboxylate ester.
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Position 5: A methyl group.
The 4-methoxyphenyl moiety introduces aromaticity and electron-donating properties, while the oxoethyl and carboxylate groups enhance reactivity and solubility .
Synthesis and Reaction Pathways
General Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via cyclization reactions. A common method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents . For example, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (a related compound) is synthesized by reacting diethyl oxalacetate sodium salt with hydrazine hydrochloride in benzene and acetic acid, achieving a 92% yield .
Target Compound Synthesis
While no explicit synthesis route for ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate is documented, analogous pathways suggest:
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Formation of the pyrazole core: Hydrazine hydrate reacts with a β-ketoester derivative (e.g., ethyl 3-oxo-3-(4-methoxyphenyl)propanoate) to form the pyrazole ring .
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Substitution at position 1: Alkylation with 2-chloro-1-(4-methoxyphenyl)ethan-1-one introduces the 2-(4-methoxyphenyl)-2-oxoethyl group.
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Esterification: Ethyl chloroformate or similar agents add the carboxylate ester at position 3 .
Key reaction conditions include refluxing in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base, followed by purification via recrystallization .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be inferred from structurally similar molecules:
Spectroscopic data (e.g., -NMR) would likely show signals for the methoxy group ( ppm), aromatic protons ( ppm), and ester carbonyl ( ppm in -NMR) .
Biological Activity and Applications
Medicinal Chemistry
Pyrazole derivatives are explored for anti-inflammatory, anticancer, and antimicrobial properties. The methyl and carboxylate groups in this compound could facilitate binding to enzymatic targets (e.g., cyclooxygenase or kinase inhibitors) .
Industrial and Research Significance
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Sigma-Aldrich Listing: The compound is cataloged as a research chemical (AldrichCPR), indicating its use in high-throughput screening and drug discovery .
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Patent Activity: Related pyrazole derivatives are protected under Chinese patents (CN103554026A, CN103524417A), highlighting commercial interest .
Challenges and Future Directions
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Synthetic Optimization: Improving yield and purity through catalyst screening (e.g., palladium-mediated cross-coupling).
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Bioactivity Profiling: Systematic evaluation against fungal, bacterial, and mammalian cell lines.
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Structural Modifications: Exploring substitutions (e.g., replacing methoxy with halogen groups) to enhance potency.
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